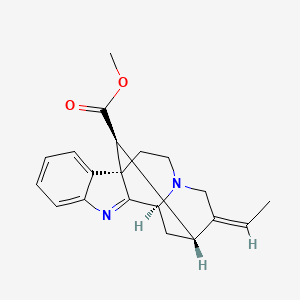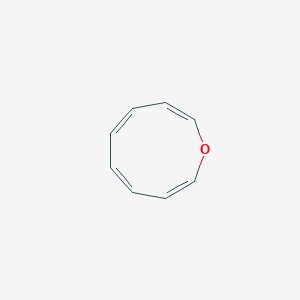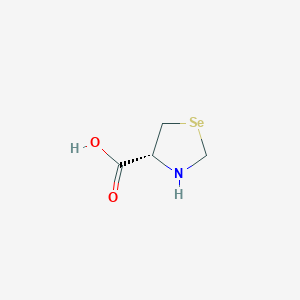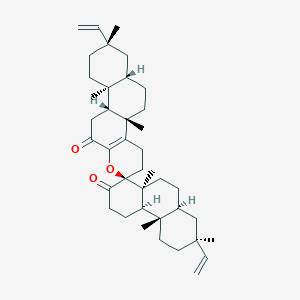
Monaspyranoindole
Overview
Description
Monaspyranoindole is a natural product found in Monascus pilosus with data available.
Scientific Research Applications
Identification and Properties
Monaspyranoindole is identified as a pyranoindole alkaloid isolated from the mycelia of Monascus pilosus BCRC 38072. This compound is part of the secondary metabolites characterized by the presence of an indole ring, which is a notable feature for Monascus metabolites. Research indicates its potential for radical scavenging properties, particularly in relation to the 2,2-diphenyl-1-picrylhydrazyl radical (DPPH) (Cheng, Wu, Chen, & Yuan, 2008).
Antiviral and Anti-inflammatory Potential
This compound is part of a broader class of compounds, spirooxindoles, which have been identified as privileged chemotypes for antiviral drug development. Specifically, spiro-pyrazolopyridone oxindoles, closely related to pyranoindoles, have shown potential as potent inhibitors in viral diseases like dengue (Ye, Chen, Wold, Shi, & Zhou, 2016). Additionally, compounds from Monascus purpureus, which produce this compound, have demonstrated anti-inflammatory activity, suggesting a potential therapeutic application in conditions like osteoarthritis and neurotoxicity (Wu et al., 2021).
Broader Pharmacological Context
The exploration of pyranoindole-containing agents, including this compound, reveals a wide range of biological activities. These compounds exhibit diverse effects, such as antiulcer, antidepressant, analgesic, and antiproliferative properties. This suggests that this compound may hold significance in various therapeutic areas beyond its direct applications (Catalano et al., 2021).
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1,1-dimethyl-4,9-dihydro-3H-pyrano[3,4-b]indole |
InChI |
InChI=1S/C13H15NO/c1-13(2)12-10(7-8-15-13)9-5-3-4-6-11(9)14-12/h3-6,14H,7-8H2,1-2H3 |
InChI Key |
DEFSXUNWUSCNII-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCO1)C3=CC=CC=C3N2)C |
Synonyms |
monaspyranoindole |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
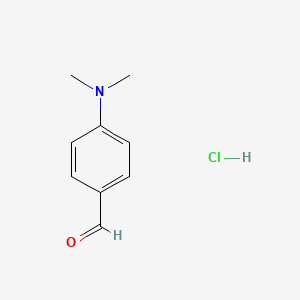
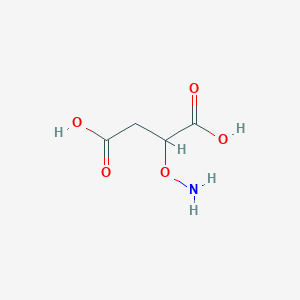
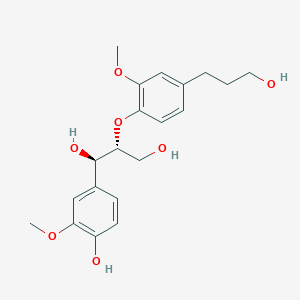
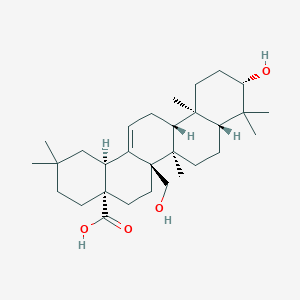
![4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1252823.png)
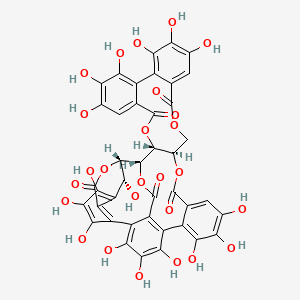
![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)
